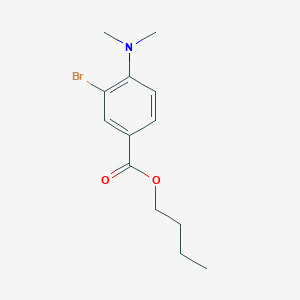
Butyl 3-bromo-4-(dimethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-bromo-4-(dimethylamino)benzoate is an organic compound with the molecular formula C13H18BrNO2 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a bromine atom, and the carboxyl group is esterified with butanol The compound also contains a dimethylamino group at the meta position relative to the ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-bromo-4-(dimethylamino)benzoate typically involves a multi-step process:
Bromination: The starting material, 4-(dimethylamino)benzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-bromo-4-(dimethylamino)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The dimethylamino group can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of N-oxides.
Reduction: Formation of butyl 3-bromo-4-(dimethylamino)benzyl alcohol.
Scientific Research Applications
Butyl 3-bromo-4-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 3-bromo-4-(dimethylamino)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and dimethylamino group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-bromo-3-(dimethylamino)benzoate: Similar structure but with different substitution pattern.
Butyl 3-chloro-4-(dimethylamino)benzoate: Chlorine atom instead of bromine.
Butyl 3-bromo-4-(methylamino)benzoate: Methylamino group instead of dimethylamino.
Uniqueness
Butyl 3-bromo-4-(dimethylamino)benzoate is unique due to the specific positioning of the bromine and dimethylamino groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1131594-53-0 |
|---|---|
Molecular Formula |
C13H18BrNO2 |
Molecular Weight |
300.19 g/mol |
IUPAC Name |
butyl 3-bromo-4-(dimethylamino)benzoate |
InChI |
InChI=1S/C13H18BrNO2/c1-4-5-8-17-13(16)10-6-7-12(15(2)3)11(14)9-10/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
CZWIRUPNUWFGHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)N(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















